
1-Methoxy-7-methylnaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-7-methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-7-methylnaphthalene-2-carbonitrile typically involves the functionalization of naphthalene derivatives. One common method includes the introduction of a methoxy group via methylation, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-7-methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1-Methoxy-7-methylnaphthalene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-7-methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing various biochemical processes. For example, its nitrile group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxynaphthalene: Similar in structure but lacks the nitrile group.
7-Methylnaphthalene-2-carbonitrile: Similar but lacks the methoxy group.
1-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 1-Methoxy-7-methylnaphthalene-2-carbonitrile is unique due to the combination of its methoxy, methyl, and nitrile groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-methoxy-7-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-9-3-4-10-5-6-11(8-14)13(15-2)12(10)7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
XVMVDNAVIYJRKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


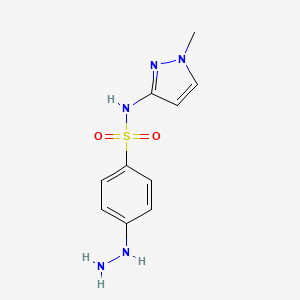
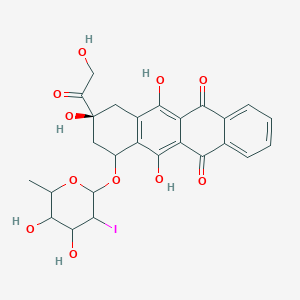
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
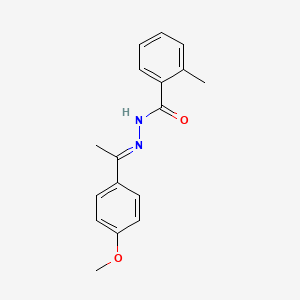
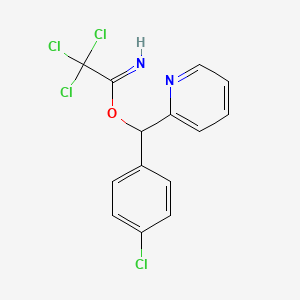

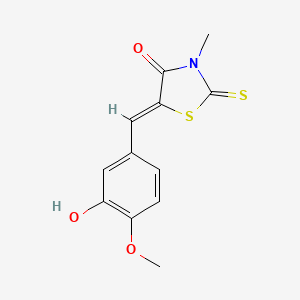



![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)
